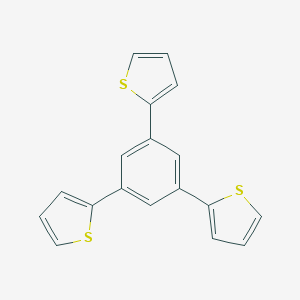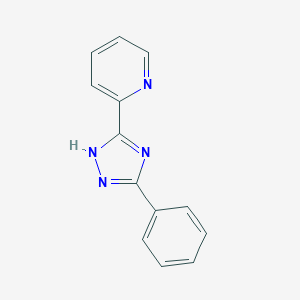
4,4'-Dicyanostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dicyanostilbene is an organic compound with the molecular formula C16H8N2. It is characterized by the presence of two cyano groups attached to the para positions of a stilbene backbone. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science and organic chemistry.
Mechanism of Action
Target of Action
4,4’-Dicyanostilbene, also known as 4,4’-(Ethene-1,2-diyl)dibenzonitrile, has been identified as a potent antimalarial agent against the Dd2 strain . It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Therefore, the primary targets of this compound are the Dd2 strain of malaria and MRSA.
Result of Action
The primary result of the action of 4,4’-Dicyanostilbene is the inhibition or death of the Dd2 strain of malaria and MRSA . This is likely achieved through the disruption of essential biochemical processes within these organisms, leading to their inability to survive or reproduce.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with certain enzymes and proteins, which could potentially influence its biochemical reactions
Cellular Effects
It has been shown to exhibit in vivo efficacy against MRSA , suggesting that it may have significant effects on bacterial cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Dicyanostilbene can be synthesized through several methods. One common approach involves the reaction of 4,4’-dibromostilbene with cuprous cyanide. The reaction proceeds smoothly, yielding 4,4’-dicyanostilbene in almost quantitative amounts . The reaction conditions typically involve heating the reactants in a suitable solvent, such as dimethylformamide, under an inert atmosphere.
Industrial Production Methods: Industrial production of 4,4’-dicyanostilbene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dicyanostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Dicyanostilbene has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,4’-Dicyanostilbene can be compared with other stilbene derivatives:
Similar Compounds: (E)-4,4’-Dicyanostilbene, 4,4’-dimethyl-trans-stilbene, and 4-cyanostilbene.
Uniqueness: 4,4’-Dicyanostilbene is unique due to its dual cyano groups, which impart distinct photophysical properties and reactivity compared to other stilbene derivatives.
Properties
CAS No. |
6292-62-2 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-[(Z)-2-(4-cyanophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1- |
InChI Key |
RNIZPDIBRXCMRD-UPHRSURJSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C#N)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |
Key on ui other cas no. |
6292-62-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthesis routes for 4,4'-Dicyanostilbene?
A1: Research indicates two primary synthetic pathways for this compound []:
Q2: What are the applications of this compound?
A2: this compound serves as a crucial precursor in the synthesis of fluorescent brighteners []. These compounds have gained significant attention and spurred further research into efficient and scalable production methods for this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B177103.png)






